Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane
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Overview
Description
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C18H42O3Si2. This compound is characterized by the presence of both alkyl and alkoxysilyl groups, making it a versatile reagent in various chemical processes. It is commonly used in the field of materials science and surface chemistry due to its ability to form strong bonds with both organic and inorganic substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. A common method includes the reaction of dibutylsilane with ethylvinylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced catalysts and optimized reaction parameters ensures efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds across unsaturated carbon-carbon bonds.
Oxidation: Formation of silanols or siloxanes.
Substitution: Replacement of alkoxy groups with other nucleophiles.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts, inert atmosphere, elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone, mild conditions.
Substitution: Nucleophiles like alcohols or amines, ambient temperature.
Major Products Formed
Hydrosilylation: Alkylsilanes.
Oxidation: Silanols or siloxanes.
Substitution: Alkoxysilanes with different substituents.
Scientific Research Applications
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules for improved stability and activity.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve durability and performance.
Mechanism of Action
The mechanism by which dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, forming stable siloxane bonds. This process enhances the adhesion and stability of the modified surfaces.
Comparison with Similar Compounds
Similar Compounds
- Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane
- Dibutyl(propyl)[2-(triethoxysilyl)ethyl]silane
Uniqueness
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane is unique due to its specific combination of alkyl and alkoxysilyl groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong adhesion and stability under varying environmental conditions .
Properties
CAS No. |
61210-62-6 |
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Molecular Formula |
C18H42O3Si2 |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
dibutyl-ethyl-(2-triethoxysilylethyl)silane |
InChI |
InChI=1S/C18H42O3Si2/c1-7-13-15-22(12-6,16-14-8-2)17-18-23(19-9-3,20-10-4)21-11-5/h7-18H2,1-6H3 |
InChI Key |
ZTPZYYPSLNDPLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CC)(CCCC)CC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
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